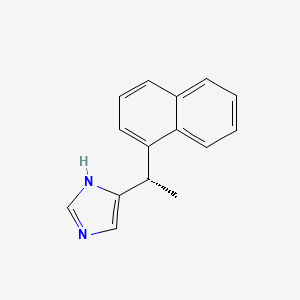
1H-Imidazole, 4-(1-(1-naphthalenyl)ethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4-(1-(1-naphthalenyl)ethyl)-, (S)-, also known as Naphthylmedetomidine, (S)-, is a chemical compound with the molecular formula C15H14N2. It is a derivative of imidazole and naphthalene, characterized by its unique structure which includes a naphthalene ring attached to an imidazole moiety.
Méthodes De Préparation
The synthesis of Naphthylmedetomidine, (S)- involves several steps. The primary synthetic route includes the reaction of 1-naphthaldehyde with ethylamine to form an intermediate, which is then cyclized with glyoxal to produce the imidazole ring. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Naphthylmedetomidine, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Naphthylmedetomidine, (S)- can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents such as sodium hydride and alkyl halides.
Applications De Recherche Scientifique
Naphthylmedetomidine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a biochemical probe to study receptor-ligand interactions in cellular systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems.
Mécanisme D'action
The mechanism of action of Naphthylmedetomidine, (S)- involves its interaction with specific molecular targets, such as G-protein coupled receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparaison Avec Des Composés Similaires
Naphthylmedetomidine, (S)- can be compared with other similar compounds, such as:
Medetomidine: A related compound with similar imidazole structure but different substituents on the aromatic ring.
Clonidine: Another imidazole derivative used as a medication, differing in its pharmacological profile and receptor affinity.
Dexmedetomidine: A stereoisomer of medetomidine, known for its use as a sedative and analgesic in clinical settings.
Naphthylmedetomidine, (S)- is unique due to its specific naphthalene substitution, which imparts distinct chemical and biological properties compared to these similar compounds .
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-[(1S)-1-naphthalen-1-ylethyl]-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
DZSQSLQSMKNVBV-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Synonymes |
4-(1-(1-naphthyl)ethyl)imidazole 4-(1-(1-naphthyl)ethyl)imidazole hydrochloride 4-NEMD naphthylmedetomidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















